molecular formula C14H13NO3 B1407715 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 1151539-21-7

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B1407715
CAS No.: 1151539-21-7
M. Wt: 243.26 g/mol
InChI Key: JJBZSLAQDWDRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 1151539-21-7) is a benzaldehyde derivative featuring a methoxy group at the 2-position and a pyridin-2-ylmethoxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol .

Synthesis:
The compound is synthesized via nucleophilic substitution reactions. For example, a mixture of vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-(chloromethyl)pyridine derivatives is stirred under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (~80°C), yielding the target aldehyde .

Applications:
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for "healing drugs," due to its dual functionality (aldehyde and pyridine groups) that enables further derivatization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with pyridine-2-methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential role in drug development, particularly as an anti-inflammatory and anti-cancer agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of benzaldehyde derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features References
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde 2-OCH₃, 4-(pyridin-2-ylmethoxy) C₁₄H₁₃NO₃ Pyridine ring enhances solubility; aldehyde group enables conjugation
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃ C₈H₈O₃ Lacks pyridine; hydroxyl group increases polarity; used in flavorings
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid 3-OCH₃, 4-(pyridin-2-ylmethoxy), COOH C₁₄H₁₃NO₄ Carboxylic acid group improves stability; lower reactivity than aldehyde
2-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde 2-OCH₃, 4-(pyrazol-1-yl) C₁₁H₁₀N₂O₂ Pyrazole ring alters electronic properties; reduced steric hindrance
2-Methoxy-4-(3-methoxypropoxy)benzaldehyde 2-OCH₃, 4-(3-methoxypropoxy) C₁₂H₁₆O₄ Alkoxy chain increases lipophilicity; limited hydrogen-bonding capacity

Solubility and Reactivity :

  • Pyridine-containing analogs (e.g., this compound) exhibit enhanced solubility in polar solvents (e.g., DMF, DMSO) due to the pyridine’s nitrogen atom, which facilitates hydrogen bonding .
  • Hydroxyl-substituted analogs (e.g., 2-Hydroxy-4-methoxybenzaldehyde) are more polar and prone to oxidation, limiting their stability in acidic conditions .

Key Research Findings

  • Synthetic Efficiency : The use of microwave-assisted synthesis (e.g., solvent-free oxidation) for benzaldehyde derivatives reduces reaction times from hours to minutes while maintaining high yields (>90%) .
  • Biological Compatibility: Pyridine-containing aldehydes demonstrate superior pharmacokinetic profiles compared to non-heterocyclic analogs, as evidenced by their higher bioavailability in rodent models .

Biological Activity

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, with the CAS number 1151539-21-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a methoxy group and a pyridine moiety attached to a benzaldehyde backbone. Its molecular formula is C13H13NO3, and it exhibits distinct chemical characteristics that influence its biological activity.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the compound's efficacy against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon), it was found that:

  • IC50 Values : The compound exhibited IC50 values below 5 μM against A549 cells and below 3 μM against HCT116 cells, indicating strong antiproliferative activity.
  • Mechanism of Action : The compound induced G2/M phase arrest in MCF-7 cells, suggesting that it interferes with cell cycle progression.
Cell LineIC50 Value (μM)Effect
A549<5Antiproliferative
MCF-7<3G2/M Phase Arrest
HCT116<3Antiproliferative

This data suggests that this compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to standard antibiotics is still limited.

Research Findings

In vitro tests demonstrated that the compound could inhibit the growth of certain pathogenic bacteria. However, quantitative results are needed to establish its effectiveness relative to existing antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Modulation : As indicated by cell cycle analysis, it can induce cell cycle arrest, thereby preventing cancer cell division.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, and how do reaction conditions impact yield?

  • Answer : The compound is synthesized via condensation reactions between substituted benzaldehydes and pyridine derivatives. For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol under acidic conditions (e.g., acetic acid) to form hydrazone intermediates, followed by cyclization using oxidizing agents like sodium hypochlorite . Key parameters include solvent polarity (ethanol for solubility), stoichiometric ratios (1:1 molar ratio for aldehyde and hydrazine), and acid catalysis (10 drops of acetic acid accelerates imine formation). Yields (~91%) depend on rigorous purification via vacuum filtration and washing with methanol to remove unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral overlaps addressed?

  • Answer :

  • 1H/13C-NMR : Assignments are made using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to resolve aromatic protons and methoxy/pyridyl groups. Overlapping signals (e.g., δ 7.49–7.31 ppm for aromatic protons) are resolved via 2D NMR (COSY, HSQC) .
  • FTIR : Peaks at 1596 cm⁻¹ (C=N stretching) and 1131 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 334.1553) with <3 ppm error .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data when using group-based evaluations for this compound?

  • Answer : When specific toxicological data are absent (e.g., EFSA’s evaluation of 2-hydroxy-4-methoxybenzaldehyde analogs), researchers apply:

  • Read-across approaches : Compare structurally similar compounds (e.g., hydroxy/alkoxy-substituted benzyl derivatives) to infer toxicity profiles .
  • In silico models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict mutagenicity or cytotoxicity .
  • In vitro assays : Validate predictions using Ames tests or hepatocyte viability studies .

Q. What methodological challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?

  • Answer :

  • Data quality : High-resolution (<1.0 Å) X-ray data are required to resolve flexible methoxy/pyridyl groups. Twinning (common in orthorhombic systems) is addressed using SHELXL’s TWIN/BASF commands .
  • Disorder modeling : Partial occupancy atoms (e.g., solvent molecules) are refined with restraints (ISOR, SIMU) to prevent overparameterization .
  • Validation : R-factors (<5%), Fo-Fc maps, and PLATON checks ensure structural accuracy .

Q. How can computational methods optimize the synthesis of this compound derivatives for drug discovery?

  • Answer :

  • Docking studies : Prioritize derivatives by simulating binding to target proteins (e.g., antitubercular agents using Mycobacterium tuberculosis enoyl-ACP reductase) .
  • DFT calculations : Predict reaction pathways (e.g., cyclization energy barriers) to optimize conditions (temperature, catalyst) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields and byproducts .

Q. What strategies mitigate health hazards during handling of this compound in laboratory settings?

  • Answer :

  • PPE : Gloves (nitrile), goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation risks (evidenced by EFSA’s safety protocols) .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Properties

IUPAC Name

2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBZSLAQDWDRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 53 mL of N,N-dimethylformamide were dissolved 8.00 g (52.6 mmol) of 4-hydroxy-2-methoxybenzaldehyde, 14.5 g (105 mmol) of potassium carbonate, and 9.06 g (55.2 mmol) of 2-chloromethylpyridine hydrochloride and the solution was stirred at 50° C. for 4 hours. To the reaction mixture, 260 mL of water was added at room temperature and the precipitated crystal was separated by filtration. The crystal was washed with water and dried under reduced pressure to give 11.5 g (82% yield) of the title compound as a pale grey-brown powder with the following properties.
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
9.06 g
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.